m-PEG10-t-butyl ester
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Overview
Description
m-PEG10-t-butyl ester is a PEG Linker.
Scientific Research Applications
Enhancing Lithium-Sulfur Batteries Performance
Research has shown that polymers incorporating ester groups, such as m-PEG10-t-butyl ester, can significantly improve lithium-sulfur batteries' performance. These polymers help in capturing lithium polysulfides, thereby mitigating the shuttle effect and enhancing the battery's stability and efficiency (Cai et al., 2019).
Drug Delivery Systems
This compound derivatives have been utilized to modify the properties of drugs, increasing their bioavailability and efficacy. For instance, conjugating potent α4 integrin inhibitors with m-PEG derivatives has resulted in compounds that maintain sustained levels and bioactivity in vivo, showcasing potential for subcutaneous drug delivery applications (Smith et al., 2013).
Advanced Polymer Materials
The synthesis of multi-block copolymers containing poly(ester–amide) segments with ordered side group sequences has been facilitated by using components like tert-butyl isocyanoacetate. Such materials demonstrate potential for creating advanced polymer structures with specific physical and chemical properties (Lv et al., 2013).
Enhancing Enzyme Stability
Ionic liquids containing ester-like structures, including this compound derivatives, have been shown to significantly improve the stability and activity of enzymes, such as lipases. This improvement opens up new possibilities for their use in industrial applications, including biocatalysis and organic synthesis (Nishihara et al., 2017).
Biodegradable Polymers
This compound is used in the development of biodegradable and temperature-responsive polyurethanes for drug delivery. These polymers can encapsulate drugs and release them in response to temperature changes, highlighting their potential in targeted therapy applications (Sun et al., 2011).
Cancer Research
In the context of cancer research, PEG10 amplification has been linked to the progression of cutaneous T-cell lymphoma, suggesting that targeting PEG10 could be a therapeutic strategy (Liu et al., 2021).
Properties
Molecular Formula |
C26H52O12 |
---|---|
Molecular Weight |
556.69 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H52O12/c1-26(2,3)38-25(27)5-6-29-9-10-31-13-14-33-17-18-35-21-22-37-24-23-36-20-19-34-16-15-32-12-11-30-8-7-28-4/h5-24H2,1-4H3 |
InChI Key |
CDAPNKYCFHFSNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-PEG10-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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